molecular formula C15H15ClINO2 B3485599 (3-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine

(3-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine

Cat. No. B3485599
M. Wt: 403.64 g/mol
InChI Key: QUQGDSICFWPIFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl and benzyl precursors. The chlorine, iodine, and methoxy groups would be added through substitution reactions, and the two rings would be connected via amination .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and benzyl rings would likely be planar due to the arrangement of carbon atoms in a hexagonal ring. The chlorine, iodine, and methoxy groups would add steric bulk and could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogens (chlorine and iodine) and the methoxy groups. The halogens are electron-withdrawing, which makes the carbon atoms they’re attached to more electrophilic (electron-loving), while the methoxy groups are electron-donating, which makes the carbon atoms they’re attached to more nucleophilic (nucleus-loving) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its biological effects. The presence of halogens might make it more hazardous, as halogenated organic compounds can be toxic or carcinogenic .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in biological systems .

properties

IUPAC Name

3-chloro-N-[(3-iodo-4,5-dimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClINO2/c1-19-14-7-10(6-13(17)15(14)20-2)9-18-12-5-3-4-11(16)8-12/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGDSICFWPIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)Cl)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-chlorophenyl)(3-iodo-4,5-dimethoxybenzyl)amine
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